molecular formula C21H26N4O4S B2525571 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888434-43-3

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2525571
M. Wt: 430.52
InChI Key: XJLRMMDYGGLOKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves the alkylation of simpler pyrimidine structures under various conditions. For instance, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides in DMF/K2CO3 leads to a mixture of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and other cyclization products. These reactions can be influenced by the reaction medium, such as methanol in the presence of sodium methoxide, to obtain individual S-alkylated derivatives . Similarly, the use of 2-(methoxymethyl) and 2-[(morpholin-4-yl)-methyl] derivatives in reactions with methyl propiolate can lead to complex product mixtures, including tetrahydropyrimidothieno[3,2-c]azocines and spiro[pyrido[4,5']thieno[2,3-d]pyrimidines] .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite intricate, with the potential for various hydrogen-bonded frameworks. For example, molecules of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrim

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research has delved into synthesizing novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research area highlights the potential therapeutic applications of synthesized heterocyclic compounds, suggesting that similar studies could explore the compound for related activities.

Intramolecular Cyclizations in Chemical Synthesis

Kaptı, Dengiz, and Balcı (2016) reported on the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives via intramolecular cyclization, starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (Kaptı, Dengiz, & Balcı, 2016). The methodologies and chemical transformations discussed in this study are relevant for designing synthetic routes for similar complex molecules, including the compound , demonstrating the utility in synthetic organic chemistry.

Corrosion Inhibition

Yadav, Sinha, Kumar, and Sarkar (2015) explored the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in acidic solutions, using electrochemical and quantum studies (Yadav, Sinha, Kumar, & Sarkar, 2015). Though the specific compound was not mentioned, the study illustrates how similar pyrimidine derivatives could be evaluated for their potential as corrosion inhibitors in various industrial applications.

Weak Interaction Studies in Molecular Structures

The analysis of weak interactions in barbituric acid derivatives by Khrustalev, Krasnov, and Timofeeva (2008) demonstrates the importance of studying intermolecular interactions in designing compounds with specific binding properties (Khrustalev, Krasnov, & Timofeeva, 2008). Such research can inform the development of new drugs and materials by understanding the structural basis of molecule interactions.

Insecticidal Applications

The synthesis and evaluation of pyridine derivatives for their insecticidal activities against the cowpea aphid by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) indicate the potential of heterocyclic compounds in pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests that the compound could be investigated for similar applications, given its structural complexity and potential for biological activity.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. These properties would need to be evaluated through experimental testing.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro testing to identify potential biological targets, as well as in vivo testing to evaluate its efficacy and safety in a biological system.


Please note that this is a general analysis based on the structure of the molecule and the groups present in it. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-13-10-24(11-14(2)29-13)17(26)12-30-21-23-18-15-6-4-5-7-16(15)22-19(18)20(27)25(21)8-9-28-3/h4-7,13-14,22H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLRMMDYGGLOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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